1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Description

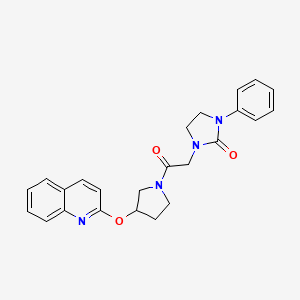

This compound features an imidazolidin-2-one core substituted at position 3 with a phenyl group and at position 1 with a 2-oxoethyl chain linked to a pyrrolidine ring. The pyrrolidine is further modified at position 3 with a quinolin-2-yloxy moiety.

Properties

IUPAC Name |

1-[2-oxo-2-(3-quinolin-2-yloxypyrrolidin-1-yl)ethyl]-3-phenylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c29-23(17-27-14-15-28(24(27)30)19-7-2-1-3-8-19)26-13-12-20(16-26)31-22-11-10-18-6-4-5-9-21(18)25-22/h1-11,20H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHJJFQYTMFTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CN4CCN(C4=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological targets including antimicrobial, antimycobacterial, antiviral, anticancer, and anti-inflammatory agents.

Mode of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death.

Biological Activity

1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, identified by its CAS number 1904096-72-5, is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 416.5 g/mol. The structure features a quinoline moiety linked to a pyrrolidine ring and an imidazolidinone core, which is essential for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1904096-72-5 |

| Molecular Formula | C₁₈H₂₄N₄O₃ |

| Molecular Weight | 416.5 g/mol |

Antimicrobial Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit significant antimicrobial properties. Research has shown that derivatives with similar quinoline and pyrrolidine structures possess notable antibacterial and antifungal activities. For instance, quinoline derivatives are known for their efficacy against various bacterial strains, including resistant strains, suggesting potential applications in treating infections .

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. Similar compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer progression .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors associated with inflammatory responses, leading to reduced cytokine release.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.

Case Studies

A series of case studies have highlighted the effectiveness of quinoline-based compounds in various therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that a related quinoline derivative exhibited an IC50 value of 0.42 μM against Staphylococcus aureus, indicating strong antibacterial activity .

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that a structurally similar compound induced apoptosis with an IC50 value of 0.80 μM, suggesting potential for further development as an anticancer agent .

- Inflammatory Models : Animal models treated with quinoline derivatives showed a significant reduction in markers of inflammation compared to controls, supporting their use in anti-inflammatory therapies .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily studied for its therapeutic potential against various diseases. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Notably, quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.

2. Antimicrobial Activity

Research has indicated that derivatives of quinoline, including those featuring the pyrrolidine moiety, exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one can inhibit bacterial growth against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

3. Anticancer Properties

The compound has been evaluated for its anticancer activity . In vitro studies have demonstrated that certain derivatives show promising results against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation . The mechanisms often involve the modulation of specific signaling pathways linked to cancer cell survival.

4. Neuroactivity

Given the presence of the pyrrolidine group, which is often associated with neuroactive properties, this compound may also be explored for its potential in treating neurological disorders. Compounds with similar structures have been reported to exhibit effects on neurotransmitter systems, which could be beneficial for conditions like anxiety or depression.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Antimicrobial Studies : A series of synthesized quinoline derivatives were tested for their antibacterial properties, revealing that modifications in the structure significantly enhance their efficacy against various microbial strains .

- Anticancer Studies : Research highlighted the anticancer potential of similar compounds through cell viability assays, establishing a correlation between structural modifications and increased cytotoxicity against specific cancer cell lines .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Heteroaromatic Moieties

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

- Structure: Pyrrolidin-2-one core with quinoxalin-2-yl and methyl groups.

- Synthesis : Prepared via green procedures using diethylmalonate and 2-bromo-1,1-dimethoxyethane, yielding a simplified route compared to the target compound’s likely multi-step synthesis .

- Activity: Exhibits antimicrobial properties, supported by docking studies targeting microbial enzymes. The quinoxaline group may enhance π-π stacking in binding pockets compared to the quinoline in the target compound .

1-(1-Methylisoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea (Compound 38)

- Structure: Urea core with 2-oxoethyl-pyrrolidine and isoquinoline substituents.

- Activity: Not explicitly reported, but urea derivatives often target kinases or proteases. The isoquinoline group could confer distinct solubility or binding profiles compared to quinoline .

Analogues with Varying Core Scaffolds

5-[2-(1-(2-Phenylethyl)pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles (1a, 1b)

- Structure : Oxadiazole core with pyrrolidin-3-yloxy and phenylethyl groups.

- Synthesis : Utilizes enantiomeric pyrrolidin-3-ol precursors, highlighting the role of stereochemistry in activity—a factor less explored for the target compound .

- Activity: Oxadiazoles are known for antiviral and anti-inflammatory effects. The phenylethyl group may enhance lipophilicity compared to the target’s phenylimidazolidinone .

1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea Derivatives (5A-5F)

- Structure : Urea/sulfonyl hybrid with 2-oxoethyl-pyrrolidine.

- Activity: Sulfonyl groups may improve metabolic stability over the target’s imidazolidinone, which is prone to hydrolysis .

Functional Group Comparisons

1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (Compound 31)

- Structure : Ketone with pyrrolidine and tetrahydrofuran substituents.

- Activity : Acts as an EthR inhibitor with antimycobacterial effects, suggesting that the target compound’s pyrrolidine-2-oxoethyl group could similarly modulate protein targets .

2-Pyrrolidinone, 1-[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]-hydrochloride

- Structure: Conjugated propenyl-pyrrolidinone with pyridine.

- Properties : The α,β-unsaturated ketone may increase reactivity or electrophilicity, contrasting with the target compound’s saturated 2-oxoethyl chain .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidinone core via cyclization of a substituted propargylamine or via condensation of a quinoline derivative with a pyrrolidine precursor. For example, analogous compounds (e.g., imidazo[4,5-c]quinolin-2-ones) are synthesized using Pd-catalyzed cross-coupling or nucleophilic substitution under reflux .

- Step 2: Functionalization of the ethyl linker through alkylation or acylation. Ethyl 2-oxoacetate derivatives are common intermediates, as seen in the synthesis of related oxazolidinones .

- Characterization: Use 1H/13C NMR to confirm regiochemistry, IR for carbonyl stretching (1650–1750 cm⁻¹), and LC-MS for purity assessment. X-ray crystallography (e.g., using Bruker APEX2 systems) resolves stereochemical ambiguities .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: Assign peaks for the quinolin-2-yloxy group (aromatic protons at δ 7.5–8.5 ppm), imidazolidinone carbonyl (δ 165–170 ppm in 13C), and pyrrolidinyl protons (δ 2.5–4.0 ppm). Compare with structurally similar compounds (e.g., imidazo[4,5-c]quinolin-2-ones) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <5 ppm error.

- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts from incomplete coupling reactions .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs due to the quinoline and imidazolidinone moieties’ known roles in kinase inhibition .

- Assay Types:

- Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM–1 mM concentrations.

- Antimicrobial Activity: Follow protocols from studies on quinoxaline derivatives, testing against Gram-positive/negative bacteria (MIC via broth microdilution) .

- Controls: Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to normalize results .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the pyrrolidin-1-yl ethyl linker while minimizing side reactions?

Methodological Answer:

- Reaction Optimization:

- Use microwave-assisted synthesis to accelerate cyclization (e.g., 100°C, 30 min vs. 24 h reflux) .

- Employ scavenger resins (e.g., polymer-bound tosyl chloride) to remove unreacted amines.

- Byproduct Analysis: Monitor via TLC (silica gel, ethyl acetate/hexane) and LC-MS to identify dimers or hydrolysis products. Adjust stoichiometry (1.2–1.5 eq. of quinoline derivative) to favor mono-substitution .

Q. What computational strategies are effective for predicting binding modes and off-target interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., PDB: 3POZ for kinases). Parameterize the ligand with GAFF2 force fields and assign charges via AM1-BCC .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy with the quinoline moiety .

- Off-Target Screening: Query databases like ChEMBL or PubChem for structural analogs (e.g., imidazolidinones) and cross-reference their bioactivity profiles .

Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?

Methodological Answer:

- Assay Validation:

- Repeat experiments with freshly prepared DMSO stocks to exclude degradation.

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Statistical Analysis: Apply Grubbs’ test to identify outliers and ANOVA to compare batch-to-batch variability (e.g., if synthetic routes differ) .

- Meta-Analysis: Review literature on related compounds (e.g., quinoxaline derivatives) to identify trends in structure-activity relationships .

Q. What methodologies are recommended for studying the compound’s metabolic stability and toxicity in vitro?

Methodological Answer:

- Hepatic Metabolism: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Monitor CYP3A4/2D6 isoforms using isoform-specific inhibitors .

- Cytotoxicity: Use MTT assays on HEK293 or HepG2 cells. Compare IC50 values with therapeutic concentrations to calculate selectivity indices .

- Reactive Metabolite Screening: Trapping studies with glutathione or KCN to detect thiol-adduct formation via high-resolution mass shifts .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications:

- Data Analysis: Use QSAR models (e.g., CoMFA/CoMSIA) with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.